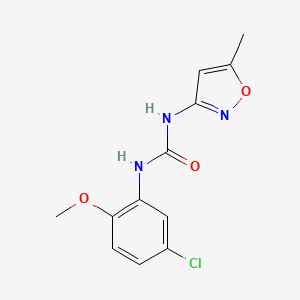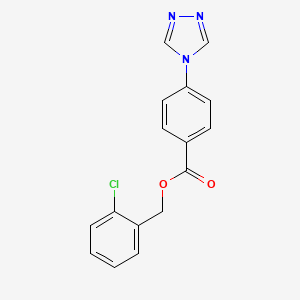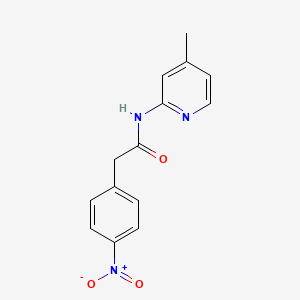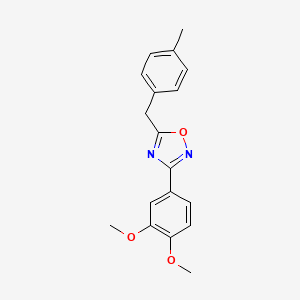
N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, commonly known as CMU, is a synthetic compound that belongs to the family of urea derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In
科学的研究の応用
CMU has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, CMU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, CMU has been shown to reduce the production of pro-inflammatory cytokines, which play a key role in the development of various inflammatory diseases. In neurological disorder research, CMU has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
作用機序
The exact mechanism of action of CMU is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth, inflammation, and neuronal function. For example, CMU has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
CMU has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, CMU has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory cells, CMU has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathway. In neuronal cells, CMU has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
実験室実験の利点と制限
CMU has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields and purity. It has also been extensively studied for its potential therapeutic applications in various fields of medicine, making it a promising candidate for further research. However, CMU also has some limitations for lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
将来の方向性
There are several future directions for research on CMU. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to optimize its therapeutic potential and reduce its potential toxicity. Another direction is to explore its potential applications in other fields of medicine, such as cardiovascular disease and metabolic disorders. Additionally, research on the development of new analogs of CMU with improved pharmacological properties is also promising. Overall, CMU has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of CMU involves the reaction between 5-chloro-2-methoxyaniline and 5-methyl-3-isoxazolyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with urea to obtain CMU. The synthesis method has been optimized to achieve high yields and purity of the final product.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-7-5-11(16-19-7)15-12(17)14-9-6-8(13)3-4-10(9)18-2/h3-6H,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFKLBMVWQMDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)
![1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)

![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)


amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)
